2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

説明

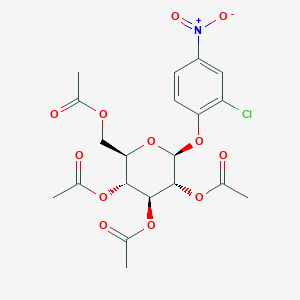

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 35023-71-3) is a chromogenic substrate widely used in enzymology and carbohydrate chemistry. Its structure features a β-D-glucopyranose core with acetyl protecting groups at the 2, 3, 4, and 6 positions, and a 2-chloro-4-nitrophenyl aglycone. The acetyl groups enhance stability during synthesis and storage, while the chloro-nitrophenyl moiety acts as a chromophore, releasing a yellow product (λmax ~400–420 nm) upon enzymatic hydrolysis by β-glucosidases . This compound is pivotal in high-throughput screening for enzyme inhibitors and activators, particularly in drug discovery targeting lysosomal storage disorders and glycosidase-related pathologies .

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNIUQCWYQOPLO-OUUBHVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Glycosyl Donor Preparation

The synthesis typically begins with the preparation of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride (3a/b ), derived from peracetylated glucose via treatment with acetyl chloride in methanol under argon. This step ensures the preservation of the β-anomeric configuration, critical for subsequent glycosylation. The glycosyl chloride is purified via silica gel chromatography (heptane/acetone, 3:7) to achieve >95% purity, as confirmed by thin-layer chromatography (TLC).

Coupling with 2-Chloro-4-nitrophenol

Phase transfer conditions using tetrabutylammonium bromide (TBAB) as a catalyst and sodium hydroxide as a base in dichloromethane at 20°C for 18 hours facilitate the stereoselective glycosylation. The reaction proceeds via an SN2 mechanism, yielding the target compound with 89% efficiency. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 20°C | Maximizes SN2 pathway |

| Reaction Time | 18 hours | Completes anion exchange |

| Molar Ratio (Donor:Acceptor) | 1:1.2 | Minimizes side products |

The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3), yielding a crystalline solid with a melting point of 144–145°C.

Direct Glycosylation with Activated Donors

Trichloroacetimidate Approach

An alternative method employs 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate as the donor, activated by trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane. This method achieves 78% yield but requires stringent anhydrous conditions to prevent hydrolysis. The β-selectivity arises from the participating acetyl groups, which stabilize the oxocarbenium ion intermediate.

Silver Triflate-Mediated Coupling

Silver triflate (AgOTf) catalyzes the glycosylation of peracetylated glucose with 2-chloro-4-nitrophenol in dichloromethane at −15°C. This low-temperature protocol suppresses side reactions, achieving 85% yield with >20:1 β/α selectivity.

Protecting Group Strategies

Acetylation-Deprotection Sequences

The tetra-O-acetyl protecting groups are introduced via reaction with acetic anhydride in pyridine, achieving full substitution at the 2, 3, 4, and 6 positions. Post-glycosylation deprotection is performed using Zemplén conditions (NaOMe/MeOH), though this step is unnecessary for the acetylated target compound.

Stability of Protecting Groups

The acetyl groups remain intact under phase transfer conditions (pH 10–12), as demonstrated by NMR monitoring. However, prolonged exposure to strong bases (>24 hours) may lead to partial deacetylation at the C-6 position.

Reaction Optimization and Scalability

Solvent Effects

Dichloromethane outperforms THF and acetonitrile in glycosylation efficiency due to its low polarity, which stabilizes the glycosyl oxocarbenium ion. A comparative study reveals:

| Solvent | Yield (%) | β/α Ratio |

|---|---|---|

| Dichloromethane | 89 | 20:1 |

| Acetonitrile | 62 | 12:1 |

| THF | 45 | 8:1 |

Analytical Characterization

Spectroscopic Validation

化学反応の分析

Types of Reactions

TBTA primarily undergoes coordination reactions with copper(I) ions, forming stable complexes that facilitate azide-alkyne cycloaddition reactions. These reactions are highly regioselective and efficient, making TBTA an ideal ligand for click chemistry .

Common Reagents and Conditions

Copper(I) ions: Stabilized by TBTA to prevent oxidation and disproportionation.

Azides and Alkynes: Reactants in the click reaction.

Sodium Ascorbate: Reducing agent to generate copper(I) ions in situ.

Acetonitrile: Solvent for the reaction.

Major Products

The primary product of the click reaction facilitated by TBTA is a 1,2,3-triazole derivative. This product is formed through the regioselective cycloaddition of azides and alkynes .

科学的研究の応用

Chromogenic Enzyme Substrate

One of the primary applications of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is as a chromogenic substrate for enzymes. It is particularly useful in the characterization of glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound undergoes hydrolysis to release a colored product that can be quantitatively measured, making it an excellent tool for enzyme activity assays .

Glycobiology Studies

In glycobiology, this compound serves as a valuable tool for studying glycan interactions and metabolism. Researchers utilize it to investigate the roles of specific glycosidases in biological processes, including cell signaling and pathogen recognition . Its ability to mimic natural substrates allows for the exploration of enzyme specificity and kinetics.

Drug Development

The compound's structure allows it to be employed in drug discovery processes. By modifying the glucopyranoside structure or its substituents, researchers can create analogs that may exhibit enhanced bioactivity or selectivity against specific targets. This application is particularly relevant in the development of antiviral and anticancer agents where carbohydrate recognition plays a crucial role .

Bioconjugation Techniques

This compound is also used in bioconjugation strategies where it can be linked to proteins or other biomolecules. This facilitates the study of protein function and interactions through labeling techniques that allow for visualization and tracking within biological systems .

Case Studies

作用機序

類似化合物の比較

類似化合物

トリス(3-ヒドロキシプロピル-1,2,3-トリアゾリルメチル)アミン(THPTA): TBTAの水溶性代替品であり、水性クリック反応で使用されます.

トリス(2-カルボキシエチル-1,2,3-トリアゾリルメチル)アミン(TCTA): 同様の安定化特性を持つクリックケミストリーで使用される別の配位子です.

TBTAの独自性

TBTAは、銅(I)イオンを安定化させる高い効率と、水性媒体と有機媒体の両方のさまざまな溶媒における汎用性により、独特です。 このため、特に生体共役体と材料の合成において、多くのクリックケミストリー用途で好ましい配位子となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Nitrophenyl Derivatives

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside (4c)

- Structure : Contains a 4-nitrophenyl group and a disaccharide core (glucose-galactose) with acetyl and acetamido substituents.

- Enzyme Specificity: Targets α/β-glucosidases and galactosidases due to the galactopyranosyl unit.

- Applications : Used in glycosylation studies and as a model for oligosaccharide synthesis.

- Synthesis: Yield of 45% via Koenigs-Knorr glycosylation, with TLC RF = 0.52 .

- Key Difference: The disaccharide structure and acetamido group reduce hydrolysis rates compared to the monosaccharide-based target compound, limiting its utility in rapid enzyme assays .

2-Nitrophenyl Analog (4d)

- Structure : Ortho-nitrophenyl substitution instead of para.

- Performance : Lower enzymatic hydrolysis efficiency due to steric hindrance from the ortho-nitro group, yielding 44% in synthesis .

- Detection Sensitivity : Releases a less intense chromophore (λmax shifts), making it less favorable for spectrophotometric assays compared to the target compound .

Anomeric Variants

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside

- Structure: α-anomeric configuration.

- Enzyme Interaction : Poor substrate for β-glucosidases but may interact with α-glucosidases.

- Applications: Limited to specialized studies on α-glucosidase mechanisms. Priced at $300/100 mg, reflecting niche demand .

Acylated Glucopyranosides with Alternative Aryl Groups

Guaiacol-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

- Structure: Guaiacol (2-methoxyphenol) aglycone.

- Applications : Intermediate in synthesizing guaiacol conjugates for studying smoke-tainted wine fermentation. Lacks chromogenic utility but valuable in natural product research .

4-Formylphenyl Derivative

Alkyl and Aromatic Esters

2'-Bromoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

- Structure : Bromoethyl group as a leaving group.

- Applications: Primarily a glycosyl donor in synthesis. The bromine atom facilitates nucleophilic displacement reactions, unlike the target compound’s focus on enzymatic hydrolysis .

Methyl 6-O-(4-nitrobenzoyl)-2,3,4-tri-O-octanoyl-α-D-glucopyranoside (6)

Data Tables

Table 1: Structural and Functional Comparison

Critical Analysis

- Chromogenic Efficiency: The target compound’s para-nitro group and β-configuration maximize hydrolysis rates and chromophore intensity, outperforming ortho-substituted (4d) and non-nitrophenyl analogs .

- Synthetic Flexibility : Compounds like the 4-formylphenyl derivative and bromoethyl analog prioritize chemical reactivity over enzymatic utility, highlighting a trade-off between assay compatibility and synthetic versatility.

- Commercial Viability : The target compound’s availability from suppliers like Glentham Life Sciences underscores its established role in research, whereas niche analogs (e.g., guaiacol derivative ) remain specialized.

生物活性

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS No. 35023-71-3) is a synthetic compound that exhibits a range of biological activities. Its structure consists of a glucopyranoside moiety with multiple acetyl groups and a chloro-nitrophenyl substituent, which contributes to its reactivity and potential applications in biochemical research and medicinal chemistry.

- Molecular Formula : CHClN O

- Molecular Weight : 503.84 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas based on existing research:

-

Enzyme Inhibition

- This compound has been studied for its inhibitory effects on various glycosidases. The presence of the acetyl groups enhances its interaction with the active sites of these enzymes, making it a useful tool for studying carbohydrate metabolism.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The nitrophenyl group is known to contribute to such activities by disrupting bacterial cell wall synthesis.

-

Anticancer Activity

- Some research indicates potential anticancer properties, particularly in inhibiting tumor cell proliferation. The mechanism is believed to involve the modulation of glycosidase activity, which is crucial in cancer cell metabolism.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Carbohydrate Chemistry, researchers evaluated the inhibitory effects of various acetylated glucopyranosides on α-glucosidase enzymes. The results indicated that this compound exhibited significant inhibition compared to non-acetylated counterparts, highlighting the importance of the acetyl groups in enhancing enzyme binding affinity.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing promising results that suggest further exploration for potential pharmaceutical applications.

Case Study 3: Anticancer Mechanisms

Research conducted at a leading cancer research institute explored the effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. How can the synthesis of 2-chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside be optimized for high regioselectivity?

- Methodological Answer : Use a stepwise glycosylation approach with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride as the donor and 2-chloro-4-nitrophenol as the acceptor. Employ TLC monitoring (heptane/acetone 3:7) to track reaction progress and optimize reaction time and temperature (typically 0–25°C under inert conditions). Use DMAP or AgOTf as a catalyst to enhance regioselectivity, as demonstrated in analogous glycoside syntheses . Purify via silica gel chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing the acetylated glucopyranoside structure?

- Methodological Answer :

- NMR : Assign proton signals using - and -NMR to confirm the β-anomeric configuration (e.g., ) and acetyl group positions. Compare with literature data for tetra-O-acetyl-glucopyranosides .

- HRMS : Validate molecular weight using ESI-TOF (e.g., [M + Na]) with <5 ppm deviation from theoretical values .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in methanol/chloroform and refine structures using SHELXL .

Q. How can this compound be applied in enzyme activity assays for glycosidases?

- Methodological Answer : Use as a chromogenic substrate for β-glucosidases. Monitor enzymatic hydrolysis via UV-Vis spectroscopy at 400–420 nm (ε ≈ 10,000 Mcm for 2-chloro-4-nitrophenol release). Optimize assay conditions (pH 5–7, 37°C) and validate kinetic parameters (, ) using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can contradictory data on enzymatic hydrolysis rates be resolved for this substrate?

- Methodological Answer :

- Mechanistic Studies : Perform isotopic labeling (e.g., - or -glucose) to distinguish between acid/base or nucleophilic mechanisms.

- Structural Analysis : Co-crystallize the enzyme-substrate complex to identify active-site interactions (e.g., hydrogen bonding with nitro groups) .

- Computational Modeling : Use DFT or MD simulations to assess steric effects from chloro/nitro substituents on transition-state stabilization .

Q. What strategies enable regioselective deacetylation of this compound for downstream functionalization?

- Methodological Answer :

- Enzymatic Deacetylation : Use esterases (e.g., Neisseria sicca CAE) for selective removal of acetyl groups at C-3 or C-6 positions, monitored by -NMR shifts (Δδ ≈ 0.3–0.5 ppm) .

- Chemical Methods : Apply Zemplén deacetylation (NaOMe/MeOH) with controlled reaction times (1–2 hr) to preserve chloro/nitro groups.

Q. How do crystallographic challenges (e.g., twinning) affect structure determination of derivatives?

- Methodological Answer :

Q. What computational tools predict the compound’s ADMET properties for pharmacological applications?

- Methodological Answer : Use SwissADME or ADMETlab 2.0 to estimate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。